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Compound of Interest

Compound Name: AMNOS8?2 free base

Cat. No.: B2956978

An Overview of the Selective mGIuR7 Allosteric Agonist

This technical guide provides a comprehensive overview of AMNO82, a selective positive
allosteric modulator of the metabotropic glutamate receptor 7 (mGIuR7). It is intended for
researchers, scientists, and drug development professionals. This document details the
compound's chemical properties, mechanism of action, pharmacological data, and key
experimental protocols.

Compound Identification and Chemical Properties

AMNO082, with the IUPAC name N,N’-Dibenzhydrylethane-1,2-diamine, is a well-characterized
neuropharmacological tool. It is commercially available in its dihydrochloride salt form.
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Identifier Value
IUPAC Name N,N'-Dibenzhydrylethane-1,2-diamine
CAS Number 83027-13-8 (free base)

97075-46-2 (dihydrochloride)[1]

Molecular Formula C2sH2sN2

Molecular Weight 392.54 g/mol (free base)

465.45 g/mol (dihydrochloride)[1]

Chemical Structure walt text

Mechanism of Action and Signaling Pathway

AMNO82 acts as a positive allosteric modulator of the mGIuR7 receptor, meaning it binds to a
site topographically distinct from the orthosteric glutamate binding site. This allosteric binding
potentiates the receptor's response to glutamate. mGIuR7 is a G-protein coupled receptor
(GPCR) that couples to the Gai/o subunit.

Upon activation by AMNO82, the Gai/o protein inhibits adenylyl cyclase, leading to a decrease
in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of
downstream effects, including the modulation of the ERK1/2 and elF4E signaling pathways,
which are implicated in the regulation of protein synthesis.[3][4]
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Figure 1: AMNO82-mediated mGIuR7 signaling pathway.

Pharmacological Data
In Vitro Potency and Selectivity

AMNO82 is a potent agonist of mGIuR7 with ECso values in the nanomolar range. It displays
high selectivity for mGIuR7 over other mGIuR subtypes.[1][2][5][6]

Assay Cell Line Parameter Value (nM)

] Recombinant cells
cAMP Accumulation ) ECso 64 - 290[1][5][6]
expressing mGIuR7

o Membranes from cells
GTPyS Binding ) ECso 64 - 290[5][6]
expressing mGIuR7

AMNO82 shows minimal activity at other mGIuR subtypes and selected ionotropic glutamate
receptors at concentrations up to 10 pM.[1][6]

Pharmacokinetics and Metabolism

AMNO82 is orally bioavailable and brain-penetrant.[1][5] However, it undergoes rapid
metabolism in rat liver microsomes, with a half-life of less than one minute.[1] The major
metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant off-target activity.[1]

Compound Transporter Binding Affinity (nM)
Norepinephrine Transporter

AMNO082 1385[1]
(NET)

Met-1 Serotonin Transporter (SERT) 323[1]

Dopamine Transporter (DAT) 3020[1]

Norepinephrine Transporter

3410[1]
(NET)
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The rapid metabolism and off-target activity of its primary metabolite should be carefully

considered when interpreting in vivo data.

In Vivo Studies

AMNO82 has been evaluated in a variety of preclinical models, demonstrating its potential

therapeutic utility and providing insights into the role of mGIuR7 in the central nervous system.

Animal Model Doses Key Findings Reference
Represses protein
synthesis, reduces
neuronal excitability
Fragile X Syndrome and audiogenic
1 mg/kg [31[4]

(Fmrl KO mice)

seizures, alleviates
repetitive behavior,
and improves learning

and memory.

Drug Addiction (mice)

1.25 - 5.0 mg/kg, i.p.

Attenuates the
development and
expression of cocaine
and morphine
locomotor

sensitization.

1-10 pM (bath

Anxiety (rats) application)

Produced a

concentration-

dependent inhibition 7]
of synaptic

transmission in the

basolateral amygdala.

Stress (mice) 6 mg/kg, p.o.

Induces an increase in
stress hormones in an 5]
MGIuR7-dependent

manner.
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Experimental Protocols
cAMP Accumulation Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cCAMP accumulation
in cells expressing mGIuR7 following treatment with AMNO082.
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Cell Preparation
(e.g., CHO-mGIuR7)

:

Cell Seeding in
96-well plates

:

Pre-incubation with
AMNOS82 or vehicle

Stimulation with

Forskolin

Cell Lysis

cAMP Detection
(e.g., HTRF, ELISA)

Data Analysis
(ECso determination)
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Figure 2: Workflow for a cAMP accumulation assay.
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Methodology:

Cell Culture: Culture cells stably expressing mGIuR7 (e.g., CHO or HEK293 cells) in
appropriate media.

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cCAMP degradation.

Compound Preparation: Prepare serial dilutions of AMNO82 in the assay buffer.

Pre-incubation: Remove the culture medium from the cells and add the AMNO82 dilutions.
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce
cAMP production.

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP
detection kit.

cAMP Detection: Quantify the intracellular cAMP levels using a suitable detection method,
such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked
Immunosorbent Assay (ELISA).

Data Analysis: Plot the cCAMP concentration against the logarithm of the AMN082
concentration and fit the data to a sigmoidal dose-response curve to determine the ECso
value.

GTPyS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the
non-hydrolyzable GTP analog, [3>°S]GTPyS, to cell membranes expressing mGIuR?7.

Methodology:

e Membrane Preparation: Prepare cell membranes from cells overexpressing mGIuR7. This
typically involves cell homogenization and differential centrifugation to isolate the membrane
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fraction.

o Assay Buffer Preparation: Prepare a GTPyS binding buffer containing components such as
HEPES, MgClz, NaCl, and GDP.

o Reaction Setup: In a 96-well plate, add the cell membranes, serial dilutions of AMNO82, and
[3°S]GTPyS.

 Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to
allow for G-protein activation and [3*S]GTPyS binding.

o Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter
mat to separate the membrane-bound [3*>S]GTPyS from the unbound nucleotide.

o Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
e Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

» Data Analysis: Determine the specific binding by subtracting non-specific binding (measured
in the presence of a saturating concentration of unlabeled GTPyS). Plot the specific binding
against the AMNO82 concentration to calculate the ECso and Emax values.

Conclusion

AMNO82 is a valuable pharmacological tool for investigating the physiological and
pathophysiological roles of the mGIuR7 receptor. Its selectivity and in vivo activity have
enabled significant advances in understanding the involvement of mGIuR7 in various
neurological and psychiatric conditions. However, researchers should remain mindful of its
rapid metabolism and the off-target effects of its primary metabolite when designing and
interpreting in vivo experiments. This guide provides a foundational understanding of AMNO82
to support further research and drug development efforts targeting the mGIuR7 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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